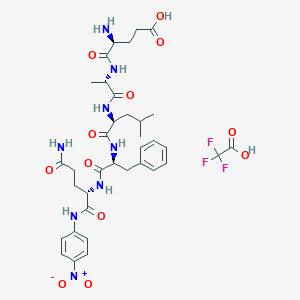
BENZOYLTALATISAMINE Perchlorate (14-O-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZOYLTALATISAMINE Perchlorate (14-O-) is a powerful antiarrhythmic and an antifibrillatory. It is also an antitoxic. Diterpenoid alkaloid, semi-synthetic, Talatizamine is isolated from plant Aconitum nemorum Its activity exceeds those of quinidine, ajmaline, etc. It has also antiinflammatory, spasmolytic, and weak local anaesthetic and N-cholinoblocking effects.
Applications De Recherche Scientifique
Electrophysiological Characterization
14-Benzoyltalatisamine is a potent and selective blocker of the delayed rectifier K+ channel, identified through a computational virtual screening study. It has been shown to block the K+ channel from the extracellular side. In a comparative study with tetraethylammonium (TEA) on rat dissociated hippocampal neurons, 14-Benzoyltalatisamine demonstrated a voltage-dependent inhibition and markedly accelerated the decay of the current. These findings suggest its potential application in understanding and possibly manipulating the function of K+ channels in neurological research (Song et al., 2006).
Bioremediation of Perchlorate Contamination
Although not directly related to BENZOYLTALATISAMINE Perchlorate, significant advances have been made in understanding the microbiology, biochemistry, and genetics of microorganisms capable of reducing perchlorate into innocuous chloride. This research offers insights into the bioremediation of perchlorate contamination, which could be relevant for environmental applications where perchlorate is a concern (Coates & Achenbach, 2004).
Challenges in Managing Perchlorate Risks in Drinking Water
Perchlorate contamination poses risks to drinking water supplies. Research has focused on understanding the evolution of governmental response and evaluating technologies for treating contaminated water. This context may be relevant for assessing the environmental impact and management of perchlorate, including its derivatives (Urbansky & Schock, 1999).
Propriétés
Formule moléculaire |
C31H43NO6.HClO4 |
|---|---|
Poids moléculaire |
626.13 g/mol |
Apparence |
White crystals |
Pureté |
≥ 90 %. Method for determining purity: TLC, silica gel KSK system chloroform - methanol 10:1. Mass spectrum |
Synonymes |
1alpha-O-Benzoyloxy, 8beta-hydroxy, 1alpha,16beta,18beta-trimethoxy, N-ethylaconitane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


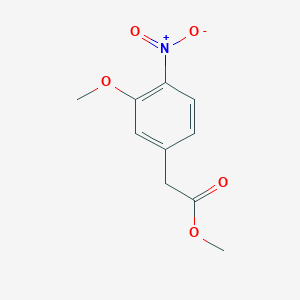
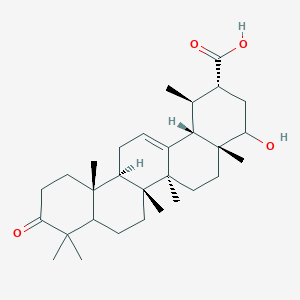
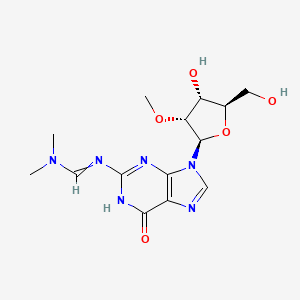

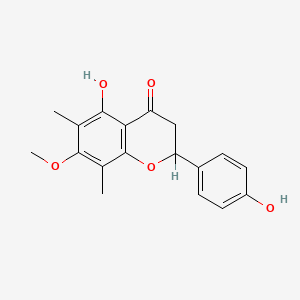
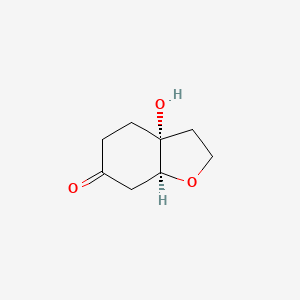
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
